N-(4-(dimethylamino)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-(4-(dimethylamino)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidin-5-one core linked to a 4-(dimethylamino)phenyl group via an acetamide bridge. The thiazolo[3,2-a]pyrimidinone scaffold incorporates a sulfur atom and fused pyrimidine ring, which may contribute to unique electronic properties and binding interactions. The dimethylamino group on the phenyl ring enhances solubility due to its electron-donating nature, while the methyl substituent at position 7 of the pyrimidine ring may influence steric effects.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11-8-16(23)21-14(10-24-17(21)18-11)9-15(22)19-12-4-6-13(7-5-12)20(2)3/h4-8,14H,9-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCFWGMSNYCCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Rings
- Target Compound: The thiazolo[3,2-a]pyrimidinone core contains a sulfur atom, which may enhance lipophilicity and enable unique non-covalent interactions (e.g., van der Waals forces) compared to nitrogen-rich cores.
- Compound: The thiazolo[4,5-d]pyrimidine core differs in ring fusion positions (4,5-d vs.
- Compound: The triazolo[4,3-c]pyrimidinone core replaces sulfur with nitrogen, increasing polarity and hydrogen-bonding capacity, which could affect target binding .
- Compound : The tetrahydropyrimidin-2-one core is saturated, reducing aromaticity and rigidity compared to the target compound’s fused system .
Substituent Effects
- Solubility: The target compound’s dimethylamino group likely improves aqueous solubility compared to the fluorophenyl group in ’s compound, which introduces electronegativity but lower solubility .
- Steric and Electronic Effects : The 7-methyl group on the target’s pyrimidine ring may reduce steric hindrance compared to the 7-phenyl group in ’s compound, which could impede binding to compact active sites .
- Pharmacokinetics : The hydroxy group in ’s compound (attached to a chromene moiety) may enhance metabolic stability through H-bonding, whereas the target compound’s sulfur atom could increase metabolic oxidation susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
